molecular formula C7H9ClN2O B8772581 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8772581
M. Wt: 172.61 g/mol
InChI Key: WOBFEYGBZLDDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699887B2

Procedure details

To 28.7 ml of anhydrous N,N-dimethylformamide at 0° C. were added slowly 80.7 ml of phosphorus oxychloride then 15.6 g of 2-ethyl-5-methyl-2H-pyrazol-3-ol. The mixture was stirred under nitrogen at 80° C. for 1 hour, poured into 700 ml of water at 0° C. then extracted six times with 350 ml of diethyl ether. The combined extracts were dried over magnesium sulphate, filtered and evaporated to leave 9.3 g of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde as an orange liquid which was used without further purification.
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
80.7 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)([Cl:8])=O.[CH2:11]([N:13]1[C:17](O)=[CH:16][C:15]([CH3:19])=[N:14]1)[CH3:12]>O>[Cl:8][C:17]1[N:13]([CH2:11][CH3:12])[N:14]=[C:15]([CH3:19])[C:16]=1[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
28.7 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
80.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)N1N=C(C=C1O)C
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted six times with 350 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NN1CC)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.